

A Preclinical and Clinical Showdown: HG122 vs. Abiraterone Acetate in Prostate Cancer

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Compound of Interest

Compound Name: HG122

Cat. No.: B12426617

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In the landscape of prostate cancer therapeutics, the androgen receptor (AR) signaling pathway remains a critical target. Abiraterone acetate, a cornerstone in the treatment of metastatic prostate cancer, effectively halts androgen synthesis. Emerging from the preclinical pipeline is **HG122**, a novel compound with a distinct mechanism of action targeting the androgen receptor itself. This guide provides an objective comparison of **HG122** and abiraterone acetate, presenting available experimental data for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

Abiraterone acetate and **HG122** employ fundamentally different approaches to disrupt androgen receptor signaling.

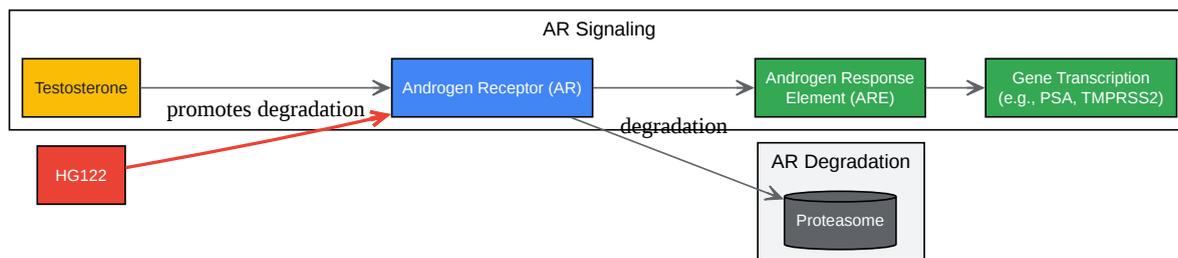
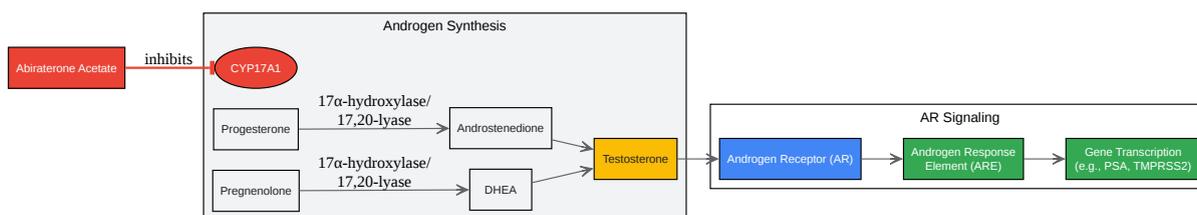
Abiraterone Acetate: This therapeutic agent acts as an irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[1][2][3] By blocking CYP17A1, abiraterone acetate effectively reduces the production of androgens, including testosterone, thereby depriving prostate cancer cells of the ligands necessary to activate the androgen receptor.[1][2][4]

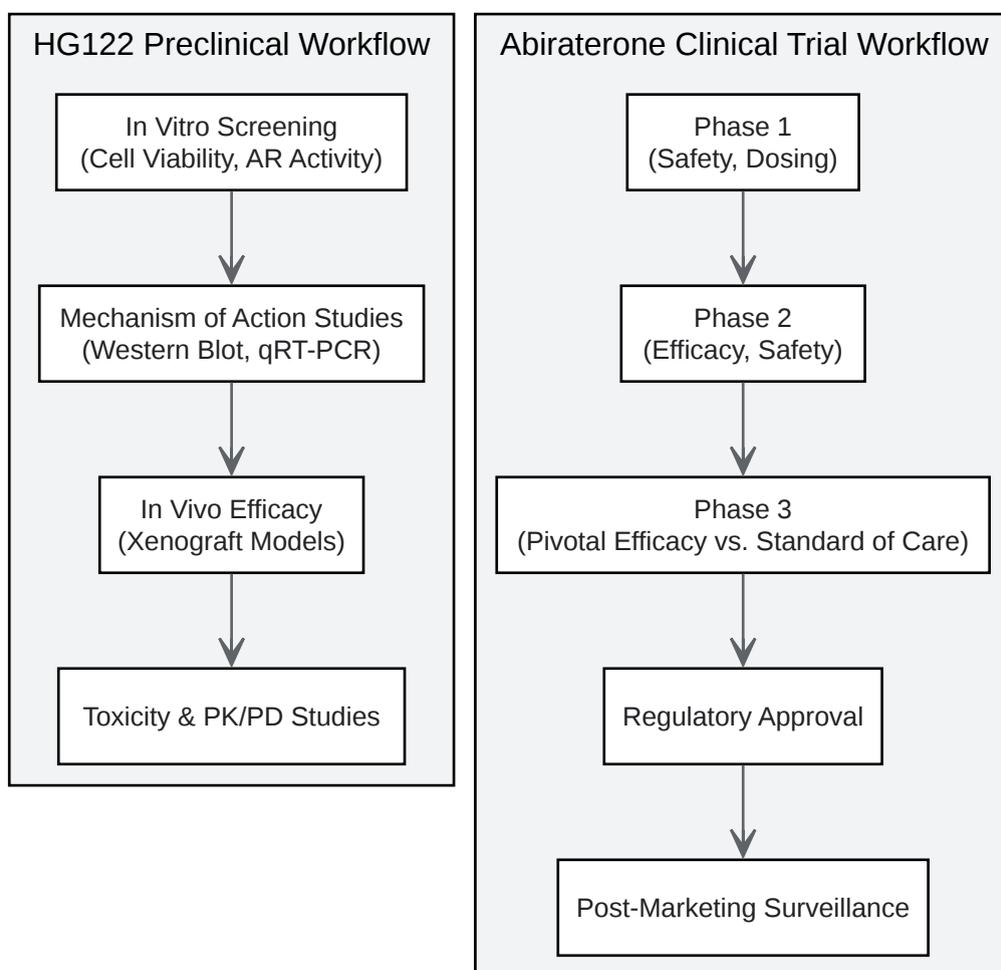
HG122: In contrast, preclinical studies indicate that **HG122** does not affect androgen receptor mRNA levels but instead promotes the degradation of the androgen receptor protein.[5][6] This action is mediated through the proteasome pathway, leading to a reduction in the overall levels of the AR protein and subsequently impairing AR signaling.[5][6] This mechanism suggests that **HG122** could potentially overcome resistance mechanisms that involve AR overexpression.

Signaling Pathways Under Siege

The distinct mechanisms of abiraterone acetate and **HG122** translate to different points of intervention in the androgen receptor signaling cascade.

Abiraterone Acetate Signaling Pathway Intervention





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